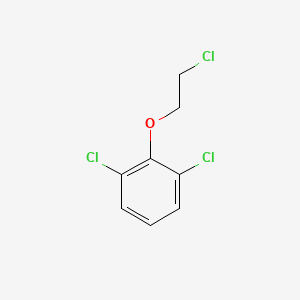

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-2-(2-chloroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMZGMMHZRWZHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368573 |

Source

|

| Record name | 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53491-29-5 |

Source

|

| Record name | 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the available physical, chemical, and safety-related data for the compound 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS No. 53491-29-5). This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may be interested in utilizing this compound as an intermediate or building block. While publicly available data on this specific molecule is limited, this guide synthesizes the known information, provides insights into its likely chemical behavior based on its structure, and outlines a proposed synthetic pathway.

Introduction and Chemical Identity

This compound is a tri-chlorinated aromatic ether. Its structure, featuring a dichlorinated benzene ring and a chloro-substituted ethoxy side chain, suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple chlorine atoms can significantly influence the compound's reactivity, solubility, and metabolic stability, making it an intriguing candidate for applications in agrochemicals, pharmaceuticals, and polymer chemistry.

The structural characteristics of this compound, particularly the electron-withdrawing nature of the chlorine atoms on the aromatic ring, are expected to deactivate the ring towards electrophilic substitution. The ether linkage, while generally stable, can be a site for cleavage under harsh acidic conditions. The primary aliphatic chloride on the ethoxy group provides a reactive handle for nucleophilic substitution reactions.

Physicochemical Properties

Comprehensive experimental data for the physical properties of this compound are not widely available in the public domain. The following table summarizes the known and computationally predicted properties. For precise, lot-specific data, it is imperative to consult the Certificate of Analysis provided by the supplier.

| Property | Value | Source |

| IUPAC Name | 1,3-Dichloro-2-(2-chloroethoxy)benzene | N/A |

| Synonyms | 2,6-DICHLORO-(2-CHLOROETHOXY)BENZENE | [1] |

| CAS Number | 53491-29-5 | [1][2] |

| Molecular Formula | C₈H₇Cl₃O | [1][2] |

| Molecular Weight | 225.5 g/mol | [1][2] |

| MDL Number | MFCD04638771 | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Proposed Synthesis Pathway: Williamson Ether Synthesis

Reaction Principle

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide. In this proposed synthesis, 2,6-dichlorophenol is first deprotonated with a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 1,2-dichloroethane, displacing one of the chloride ions to form the desired ether linkage.

Proposed Experimental Workflow

The following is a generalized, step-by-step methodology for the synthesis of this compound. Optimization of reaction conditions, such as temperature, reaction time, and solvent, would be necessary to achieve high yields and purity.

Step 1: Deprotonation of 2,6-Dichlorophenol

-

To a solution of 2,6-dichlorophenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add one equivalent of a strong base (e.g., sodium hydride or potassium carbonate).

-

Stir the mixture at room temperature until the deprotonation is complete, as indicated by the cessation of gas evolution (if using sodium hydride) or the complete dissolution of the base.

Step 2: Ether Formation

-

To the resulting phenoxide solution, add a slight excess (1.1-1.5 equivalents) of 1,2-dichloroethane.

-

Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Proposed Williamson Ether Synthesis Workflow.

Spectral and Analytical Characterization

Experimentally determined spectral data for this compound are not publicly available. However, based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the ethoxy chain. The aromatic region would likely display a complex splitting pattern due to the dichlorosubstitution. The methylene groups adjacent to the oxygen and chlorine atoms would appear as distinct triplets.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the ethoxy group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 224 (for the all ³⁵Cl isotopologue) with a characteristic isotopic pattern due to the presence of three chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-O-C stretching vibrations for the ether linkage, C-Cl stretching bands, and aromatic C-H and C=C stretching and bending vibrations.

For definitive structural confirmation and purity assessment, it is recommended to obtain comprehensive analytical data, such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS, from the supplier or through in-house analysis[3].

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Given the lack of specific toxicological data, this compound should be handled with care, and exposure should be minimized.

Caption: Logical Relationship of Available Information.

Potential Applications and Future Research

While specific applications for this compound have not been documented in the available literature, its structure suggests several areas for potential investigation:

-

Pharmaceutical Synthesis: The dichlorophenyl ether moiety is present in some biologically active molecules. This compound could serve as a precursor for novel drug candidates.

-

Agrochemical Development: Chlorinated aromatic compounds are frequently used as herbicides, fungicides, and pesticides. The unique substitution pattern of this molecule may lead to the discovery of new agrochemicals.

-

Materials Science: Aryl ethers can be used as monomers in the synthesis of high-performance polymers. The chlorine atoms could provide sites for further functionalization or influence the final properties of the polymer.

Future research should focus on the experimental determination of the physical and spectral properties of this compound, the optimization of its synthesis, and the exploration of its reactivity in various chemical transformations to unlock its full potential as a versatile chemical intermediate.

References

Sources

An In-depth Technical Guide to 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is a halogenated aromatic ether with potential applications as a synthetic intermediate in various fields, including pharmaceuticals and agrochemicals. The presence of multiple chlorine atoms and an ether linkage imparts a unique combination of electronic and steric properties that govern its reactivity. This guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and predicted reactivity of this compound, drawing upon established principles of organic chemistry and data from analogous structures. Given the limited availability of direct experimental data for this specific molecule, this document serves as a predictive and inferential resource to guide research and development efforts.

Table of Contents

-

Chemical Structure and Properties

-

Synthesis

-

Reactivity Profile

-

Spectroscopic Characterization (Predicted)

-

Safety and Handling

-

References

Chemical Structure and Properties

This compound possesses a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a 2-chloroethoxy group at position 2.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 53491-29-5 | [1] |

| Molecular Formula | C₈H₇Cl₃O | [1] |

| Molecular Weight | 225.5 g/mol | [1] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | Inferred |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | Inferred |

The electronic properties of the benzene ring are significantly influenced by the substituents. The two chlorine atoms are moderately deactivating and ortho-, para-directing due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects. The 2-chloroethoxy group is also an ortho-, para-director and is activating due to the lone pairs on the ether oxygen, although the chlorine on the ethyl group has a deactivating inductive effect.

Synthesis

The most logical and established method for the synthesis of aryl ethers such as this compound is the Williamson Ether Synthesis .[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Route:

Caption: Proposed Williamson Ether Synthesis for this compound.

Experimental Protocol (Illustrative):

-

Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2,6-dichlorophenol in a suitable anhydrous solvent (e.g., THF, DMF).

-

Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at 0 °C to form the corresponding phenoxide. The reaction is typically stirred for 30-60 minutes at room temperature to ensure complete deprotonation.

-

Nucleophilic Substitution: To the freshly prepared phenoxide solution, add 1-bromo-2-chloroethane or 1,2-dichloroethane dropwise. Using 1-bromo-2-chloroethane is advantageous as bromide is a better leaving group than chloride, favoring substitution at the desired carbon.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent its reaction with water.

-

Choice of Alkyl Halide: 1-bromo-2-chloroethane is preferred over 1,2-dichloroethane to promote a more facile Sₙ2 reaction, as bromide is a better leaving group.

-

Solvent: A polar aprotic solvent like DMF or THF is chosen to solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the oxygen anion.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the substituted benzene ring and the 2-chloroethoxy side chain.

Electrophilic Aromatic Substitution (EAS)

The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution determined by the directing effects of the existing substituents.

Caption: Directing effects in electrophilic aromatic substitution.

-

Directing Effects: Both the chlorine atoms and the ether group are ortho-, para-directors. The ether group is generally a stronger activator than the deactivating halogens. Therefore, electrophilic substitution is expected to occur at positions ortho and para to the ether group (positions 4 and 6). Steric hindrance from the adjacent chlorine atoms might influence the regioselectivity, potentially favoring substitution at the less hindered position 4.

-

Common EAS Reactions:

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield 1,3-dichloro-5-nitro-2-(2-chloro-ethoxy)-benzene.

-

Halogenation: Further chlorination or bromination in the presence of a Lewis acid catalyst would introduce another halogen atom, likely at position 4.

-

Friedel-Crafts Acylation/Alkylation: These reactions may be sluggish due to the deactivating effect of the two chlorine atoms.

-

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is generally not activated towards nucleophilic aromatic substitution. For an SₙAr reaction to occur, strong electron-withdrawing groups (like -NO₂) are typically required at positions ortho or para to a leaving group (a halogen).[6][7][8] In this compound, the absence of such activating groups renders the chlorine atoms on the benzene ring relatively unreactive to nucleophilic attack under standard conditions. Forcing conditions (high temperature and pressure) would be necessary to achieve any substitution.

Reactions of the 2-Chloroethoxy Side Chain

The primary alkyl chloride in the side chain is susceptible to nucleophilic substitution (Sₙ2) reactions.

-

Substitution of the Terminal Chlorine: The terminal chlorine atom can be displaced by various nucleophiles, providing a handle for further functionalization.

-

With Amines: Reaction with primary or secondary amines can lead to the formation of the corresponding amino-ethers.

-

With Cyanide: Treatment with sodium or potassium cyanide would yield the corresponding nitrile.

-

With Azide: Reaction with sodium azide would produce the corresponding azido-ether, which can be further reduced to an amine.

-

Cleavage of the Ether Bond

Aryl ethers can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI.[9]

Reaction Scheme: this compound + HBr (excess) → 2,6-Dichlorophenol + 1-bromo-2-chloroethane

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, its spectral characteristics can be predicted based on data from analogous compounds such as 1,3-dichlorobenzene and 1,3-dichloro-2-ethoxybenzene.[10][11][12][13][14][15][16]

Predicted Spectroscopic Data:

| Technique | Predicted Features |

| ¹H NMR | - Aromatic region: Two signals, a triplet and a doublet, integrating to 1H and 2H respectively, between δ 7.0-7.4 ppm. - Aliphatic region: Two triplets corresponding to the two CH₂ groups of the chloroethoxy side chain, likely in the range of δ 3.8-4.5 ppm. |

| ¹³C NMR | - Aromatic region: Four signals for the benzene carbons, with the carbon attached to the oxygen appearing most downfield. - Aliphatic region: Two signals for the CH₂ carbons. |

| Mass Spec. (EI) | - A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms. - Fragmentation patterns corresponding to the loss of the chloroethoxy side chain, cleavage of the ether bond, and loss of chlorine atoms. |

| IR Spectroscopy | - C-O-C stretching vibrations for the ether linkage (around 1200-1000 cm⁻¹). - C-Cl stretching vibrations (around 800-600 cm⁻¹). - Aromatic C-H and C=C stretching and bending vibrations. |

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the structure, which includes a chlorinated benzene ring and a chloroalkyl chain, it should be handled with care.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed, inhaled, or absorbed through the skin. Long-term exposure to chlorinated aromatic compounds can have adverse health effects.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with a rich potential for chemical transformations. While direct experimental data is sparse, a thorough understanding of its structure and the principles of organic chemistry allows for reliable predictions of its synthesis and reactivity. The Williamson ether synthesis provides a straightforward route for its preparation. Its reactivity is characterized by the susceptibility of the aromatic ring to electrophilic substitution and the ability of the chloroethoxy side chain to undergo nucleophilic substitution. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related compounds.

References

-

Lumen Learning. (n.d.). The Williamson Ether Synthesis. In Organic Chemistry I: An Open Textbook. Retrieved from [Link]

- PubMed. (2017). Chemical oxidation of bis(2-chloroethyl) ether in the Fenton process: Kinetics, pathways and toxicity assessment. Chemosphere, 178, 46-53. doi:10.1016/j.chemosphere.2017.03.104

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

- Supplementary Inform

- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Michigan-Dearborn.

- Google Patents. (n.d.). US6635787B2 - Production method of a 2,6-dichlorophenol compound.

-

PubChem. (n.d.). 1,3-Dichloro-2-ethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Sciencemadness.org. (2011, October 3). Preparation of bis(2-chloroethyl) ether. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethyl vinyl ether. National Center for Biotechnology Information. Retrieved from [Link]

- Tarbell, D. S., & Harnish, D. P. (1951). The Cleavage of Ethers. Chemical Reviews, 49(1), 1–100.

-

OWU Organic chemistry II. (2021, January 9). 1,3-dichlorobenzene synthesis [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

- UKnowledge. (2009, October 6). Enantioselective Synthesis of (+) and (–)-2-[1-(2,6-Dichlorophenoxy)-Ethyl]-1,3-Diazacyclopent-2-Ene.

- Google Patents. (n.d.). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

-

NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, [2-(2-chloroethoxy)ethoxy]-. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2022, April 26). 1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

-

Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025, December). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.

- Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings Only one monosubstituted product can re. (2006, February 7). University of Massachusetts Amherst.

- NIH. (2024, July 26).

- OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry.

- Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. (n.d.). Royal Society of Chemistry.

- PrepChem.com. (n.d.). Preparation of 1,3-dichloro-2-(dichloromethyl)benzene.

- NIST. (n.d.). Benzene, 1,3-dichloro-2-methyl-. In NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, 1-chloro-2-ethoxy-. In NIST Chemistry WebBook.

- BenchChem. (n.d.).

- Filo. (2025, November 19). d) Consider the reaction equation shown below. [Diagram of 1,2-dichloro-...

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.utions*.

Sources

- 1. scbt.com [scbt.com]

- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1,3-Dichloro-2-ethoxybenzene | C8H8Cl2O | CID 595730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, 1,3-dichloro- [webbook.nist.gov]

- 12. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]

- 13. Benzene, 1,3-dichloro- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS 53491-29-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene, covering its chemical and physical properties, safety information, potential applications, and a plausible synthetic route. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a chlorinated aromatic ether. While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 53491-29-5 | [1][2] |

| Molecular Formula | C₈H₇Cl₃O | [1][2] |

| Molecular Weight | 225.5 g/mol | [1][2] |

| Appearance | Likely a liquid at room temperature | Inferred from similar compounds |

| Boiling Point | Estimated to be > 200 °C | Inferred from related structures |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents and have low water solubility | Inferred from structure |

Molecular Structure:

The structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a 2-chloroethoxy group at position 2.

Caption: Molecular structure of this compound.

Synthesis Pathway

A plausible synthetic route for this compound involves the Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

-

Deprotonation of the Phenol: In a round-bottom flask, dissolve 2,6-dichlorophenol in a suitable solvent (e.g., ethanol or THF). Add a strong base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The reaction is typically stirred at room temperature until the deprotonation is complete.

-

Nucleophilic Attack: To the solution of the phenoxide, add 1,2-dichloroethane. The phenoxide ion will act as a nucleophile, attacking one of the carbon atoms of 1,2-dichloroethane and displacing a chloride ion. This step is often carried out at an elevated temperature to increase the reaction rate.

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography or distillation under reduced pressure to yield the final product, this compound.

Spectroscopic Data (Predicted)

Although experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the two methylene groups of the ethoxy chain. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The two methylene groups will be triplets due to coupling with each other, with the methylene group attached to the oxygen appearing further downfield (around 4.0-4.5 ppm) than the methylene group attached to the chlorine (around 3.5-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons. The aromatic carbons will appear in the range of 110-160 ppm, with the carbons attached to chlorine and oxygen showing characteristic shifts. The two methylene carbons will appear in the aliphatic region, typically between 40 and 70 ppm.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (225.5 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing chlorine. Common fragmentation patterns would involve the loss of the chloroethyl group or cleavage of the ether bond.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-O stretching of the ether group (around 1250-1000 cm⁻¹), C-Cl stretching (around 800-600 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[3][4]

Safety and Handling

Based on safety data for similar chlorinated aromatic compounds, this compound should be handled with care.[5][6][7]

-

Hazards: It is likely to be a combustible liquid.[6] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5][6][7] Allergic skin reactions and respiratory irritation are also possible. It is expected to be very toxic to aquatic life with long-lasting effects.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move to fresh air.[5] If swallowed, seek immediate medical attention.[7]

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development.

-

Drug Discovery and Medicinal Chemistry: Chlorinated aromatic compounds are prevalent in many pharmaceuticals. The presence of multiple reactive sites (the chloro and ether functionalities) on this molecule makes it a potentially useful building block for the synthesis of more complex molecules with potential biological activity. It could serve as a scaffold for the development of new therapeutic agents.

-

Proteomics Research: This compound is listed as a specialty chemical for proteomics research.[1][2][8] In chemical proteomics, small molecule probes are used to study protein function and interactions.[9] It is plausible that this compound could be used as a starting material for the synthesis of such probes, where the chloro groups could be functionalized for attachment to reporter tags or for covalent interaction with specific protein targets.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly in the fields of drug discovery and proteomics. While detailed experimental data is limited, this guide provides a comprehensive overview based on its chemical structure and information from related compounds. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. Further research into the reactivity and biological activity of this molecule may unveil more specific and valuable applications.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. 1,3,5-Trichloro-2-(2-(2-chloroethoxy)ethoxy)benzene. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Defense Technical Information Center. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

-

Organic Syntheses. Cyclohexane, 1,2-dichloro-, cis. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,3-Dichloro-benzene - Optional[MS (GC)] - Spectrum. [Link]

-

NIST WebBook. Benzene, 1,3-dichloro-. [Link]

- Google Patents.

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

- Google Patents.

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6). [Link]

-

Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from. [Link]

- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

NIST WebBook. Benzene, 1,3-dichloro-. [Link]

-

Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

-

NIST WebBook. Benzene, 1-chloro-2-ethoxy-. [Link]

-

National Center for Biotechnology Information. Proteomics and Its Current Application in Biomedical Area: Concise Review. [Link]

-

MDPI. Recent Advances about the Applications of Click Reaction in Chemical Proteomics. [Link]

-

National Center for Biotechnology Information. Application of Targeted Mass Spectrometry in Bottom-Up Proteomics for Systems Biology Research. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 1,3-Dichloro-2-ethoxybenzene | C8H8Cl2O | CID 595730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Chloroethoxy-Substituted Dichlorobenzenes

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to chloroethoxy-substituted dichlorobenzenes, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The document details established methodologies, including the Williamson ether synthesis and Friedel-Crafts reactions, offering insights into reaction mechanisms, optimization of experimental conditions, and safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the causality behind experimental choices and to serve as a practical resource for laboratory-scale synthesis.

Introduction: The Significance of Chloroethoxy-Substituted Dichlorobenzenes

Chloroethoxy-substituted dichlorobenzenes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The incorporation of the chloroethoxy moiety into a dichlorobenzene framework can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. The chlorine atoms on the benzene ring and the chloroethoxy side chain provide handles for further functionalization, making these compounds versatile building blocks in medicinal chemistry and drug discovery. For instance, chlorine-containing compounds represent a significant portion of FDA-approved drugs, highlighting the importance of chlorinated synthons in pharmaceutical development.[1] The strategic placement of these functional groups allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding affinity.

This guide will explore the primary synthetic strategies for accessing these important compounds, with a focus on providing practical, field-proven insights to enable successful and efficient synthesis in a research setting.

Synthetic Strategies and Methodologies

The synthesis of chloroethoxy-substituted dichlorobenzenes can be broadly approached through two primary retrosynthetic disconnections: formation of the ether linkage or modification of a pre-existing chloroethoxy-substituted benzene ring. This guide will focus on the most common and reliable methods for each approach.

Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the target chloroethoxy-substituted dichlorobenzenes.[2][3] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.[2][3][4]

2.1.1. Reaction Mechanism and Rationale

The reaction proceeds via the deprotonation of a dichlorophenol to form a more nucleophilic phenoxide ion, which then displaces a halide from a chloroethoxy-containing electrophile, such as 1-bromo-2-chloroethane.[2][4] The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction.[2][4]

Diagram 1: Williamson Ether Synthesis Mechanism

Caption: Mechanism of the Williamson ether synthesis for preparing chloroethoxy-substituted dichlorobenzenes.

2.1.2. Experimental Protocol: Synthesis of 1-(2-Chloroethoxy)-2,4-dichlorobenzene

This protocol details the synthesis of a representative chloroethoxy-substituted dichlorobenzene starting from 2,4-dichlorophenol.

Materials:

-

2,4-Dichlorophenol

-

1-Bromo-2-chloroethane[5]

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Table 1: Representative Reaction Parameters and Yields for Williamson Ether Synthesis

| Starting Dichlorophenol | Electrophile | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| 2,4-Dichlorophenol | 1-Bromo-2-chloroethane | K₂CO₃ | Acetone | 16 | 85-95 |

| 2,5-Dichlorophenol | 1-Bromo-2-chloroethane | NaOH | DMF | 12 | 80-90 |

| 3,4-Dichlorophenol | 1-Bromo-2-chloroethane | Cs₂CO₃ | Acetonitrile | 10 | 90-98 |

Friedel-Crafts Reactions: Introducing Functionality to Dichlorobenzenes

Friedel-Crafts reactions provide a powerful tool for the functionalization of aromatic rings, including dichlorobenzenes.[6] While direct chloroethoxylation is not a standard Friedel-Crafts reaction, acylation followed by subsequent modifications can lead to the desired products.

2.2.1. Friedel-Crafts Acylation of Dichlorobenzenes

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] This reaction introduces an acyl group onto the dichlorobenzene ring, which can then be further manipulated. The electron-withdrawing nature of the chlorine atoms deactivates the dichlorobenzene ring, making the reaction more challenging than with benzene itself.[6]

Diagram 2: Friedel-Crafts Acylation Workflow

Caption: A potential workflow for synthesizing chloroethoxy-substituted dichlorobenzenes via Friedel-Crafts acylation.

2.2.2. Experimental Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene

This protocol outlines the synthesis of 2,5-dichloroacetophenone, a key intermediate.[6]

Materials:

-

1,4-Dichlorobenzene[7]

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Calcium chloride drying tube

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Add a solution of 1,4-dichlorobenzene (1 equivalent) in anhydrous dichloromethane to the dropping funnel.

-

Add acetyl chloride (1 equivalent) dropwise to the stirred suspension of aluminum chloride.

-

After the addition of acetyl chloride, add the 1,4-dichlorobenzene solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2,5-dichloroacetophenone by recrystallization or column chromatography.

Safety and Handling

The synthesis of chloroethoxy-substituted dichlorobenzenes involves the use of hazardous materials that require careful handling to minimize risks.

-

Dichlorobenzenes: These compounds are harmful if swallowed or inhaled and can cause skin and eye irritation.[8] Some isomers are suspected of causing cancer.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

1-Bromo-2-chloroethane: This is a toxic and corrosive chemical. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.

-

Aluminum Chloride (Anhydrous): This Lewis acid is highly reactive with water and moisture, releasing HCl gas. It should be handled in a dry environment.[6] The quenching of the Friedel-Crafts reaction is highly exothermic.[6]

-

Acyl Chlorides: These reagents are corrosive and lachrymatory. Use appropriate PPE and handle them in a fume hood.[6]

In case of accidental exposure, follow the specific safety data sheet (SDS) recommendations for each chemical. Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible.

Characterization

The synthesized chloroethoxy-substituted dichlorobenzenes should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final product and confirming the regiochemistry of substitution.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

-

Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as the C-O-C ether linkage and C-Cl bonds.

-

Melting Point/Boiling Point: A sharp melting point or a narrow boiling range is indicative of a pure compound.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of chloroethoxy-substituted dichlorobenzenes, with a focus on the Williamson ether synthesis and Friedel-Crafts acylation. By providing detailed experimental protocols, mechanistic insights, and crucial safety information, this document aims to equip researchers in the pharmaceutical and chemical industries with the necessary knowledge to confidently and safely synthesize these valuable chemical intermediates. The versatility of these compounds as building blocks ensures their continued importance in the development of new therapeutics and other advanced materials.

References

- Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene. Benchchem.

- 1,2-Dichlorobenzen... - SAFETY DATA SHEET. (2025-04-08).

- The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic (RSC Publishing).

- SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06).

- Williamson Ether Synthesis. J&K Scientific LLC. (2025-03-22).

- Williamson Ether Synthesis.

- The Williamson Ether Synthesis.

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24).

- HC023 Chlorobenzene and Related Compounds. Scribd.

- SAFETY DATA SHEET. Fisher Scientific. (2014-10-09).

- SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).

- Benzene, [2-(2-chloroethoxy)ethoxy]-. SpectraBase.

- Friedel-Crafts Acylation. YouTube. (2018-11-13).

- friedel-crafts acylation of benzene.

- Friedel–Crafts Acylation. Sigma-Aldrich.

- SYNTHESIS OF SUBSTITUTED CHLOROBENZENE.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- 1,2-Dichlorobenzene. PubChem.

- Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Patsnap.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate.

- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. Google Patents.

- Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene. Google Patents.

- 1,3-dichlorobenzene synthesis. YouTube. (2021-01-09).

- Synthesis of 1,4-dichlorobenzene. Google Patents.

- Benzene, 1,2-dichloro-. NIST WebBook.

- 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure.

- Benzene, 1,3-dichloro-. NIST WebBook.

- O-dichlorobenzene synthesizing method. Patsnap Eureka.

- Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes. Google Patents.

- 1-Bromo-2-(2-chloroethoxy)ethane. PubChem.

- Benzene, 1,4-dichloro-. NIST WebBook.

- 1-Bromo-2-Chloroethane. PubChem.

- 2-Bromo-4,5-dichlorophenol. PubChem.

- 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. PubChem.

- Dichlorobenzenes. NCBI.

- 1-Bromo-1-chloro-2,2-difluoroethane. PubChem.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pentachemicals.eu [pentachemicals.eu]

Spectroscopic Characterization of 1,3-Dichloro-2-(2-chloroethoxy)benzene: A Technical Guide

Molecular Structure and Spectroscopic Overview

1,3-Dichloro-2-(2-chloroethoxy)benzene, with the chemical formula C₈H₇Cl₃O, possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint.[1] The molecule consists of a 1,3-dichlorinated benzene ring ether-linked to a 2-chloroethyl group. The electronegativity of the chlorine and oxygen atoms, coupled with the aromaticity of the benzene ring, dictates the electronic environment of each proton and carbon atom, which in turn governs their respective chemical shifts in NMR spectroscopy. Similarly, the bond strengths and the stability of potential cationic fragments determine the fragmentation pattern observed in mass spectrometry.

Molecular Structure:

Caption: A generalized workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

For 1,3-Dichloro-2-(2-chloroethoxy)benzene, electron ionization (EI) is a common technique that will induce fragmentation. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).

Table 3: Predicted Key Fragments in the Mass Spectrum of 1,3-Dichloro-2-(2-chloroethoxy)benzene

| m/z (mass/charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 224/226/228/230 | [C₈H₇Cl₃O]⁺• | Molecular Ion (M⁺•): The intact molecule with one electron removed. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms. |

| 161/163/165 | [C₆H₃Cl₂O]⁺ | Loss of Chloroethyl Radical: Cleavage of the ether C-O bond with the loss of the •CH₂CH₂Cl radical. |

| 179/181/183 | [C₈H₇Cl₂O]⁺ | Loss of a Chlorine Radical: Cleavage of a C-Cl bond, most likely from the aromatic ring. |

| 146/148 | [C₆H₃ClO]⁺ | Loss of Chloroethyl and Chlorine Radicals: Further fragmentation of the [M-Cl]⁺ ion. |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl Cation: Cleavage of the ether C-O bond to form the chloroethyl cation. |

Causality behind Fragmentation:

The fragmentation of halogenated aromatic ethers is often governed by the stability of the resulting carbocations. [2][3]The aromatic ring provides a stable platform, making the loss of substituents a favorable process. [4]Cleavage of the ether bond is a common fragmentation pathway for ethers. [5]The presence of multiple chlorine atoms provides a distinct isotopic signature that is highly diagnostic.

Caption: Predicted major fragmentation pathways for 1,3-Dichloro-2-(2-chloroethoxy)benzene.

Experimental Protocol for MS Data Acquisition

A general procedure for analyzing 1,3-Dichloro-2-(2-chloroethoxy)benzene using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation:

-

Injector: Split/splitless injector, typically at 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program to ensure good separation, for example, starting at 50 °C and ramping to 280 °C.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: A mass range of m/z 40-400 to cover the molecular ion and expected fragments.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectroscopic data for 1,3-Dichloro-2-(2-chloroethoxy)benzene. By leveraging fundamental spectroscopic principles and data from structurally related compounds, we have outlined the expected chemical shifts, coupling patterns, and fragmentation pathways. These predictions serve as a valuable reference for scientists engaged in the synthesis, identification, and characterization of this and similar halogenated aromatic ethers. The provided experimental protocols offer a starting point for method development to acquire high-quality, reproducible spectroscopic data.

References

-

Charmet, A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748. [Link]

-

IRIS SNS. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

PubMed. Mass spectrometric characterization of halogenated flame retardants. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

-

NIST WebBook. Benzene, 1,3-dichloro-. [Link]

-

SpectraBase. 1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

ACS Publications. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density | ACS Omega. [Link]

-

SpectraBase. Benzene, [2-(2-chloroethoxy)ethoxy]-. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

NIST WebBook. Benzene, 1,3-dichloro-2-methyl-. [Link]

-

SpectraBase. 1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum. [Link]

-

Eurisotop. NMR Solvent data chart. [Link]

-

NIST WebBook. Benzene, 1,3-dichloro-. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 1,3-dichloro-2-fluorobenzene. [Link]

-

Reddit. 1,2 Dichlorobenzene NMR : r/chemhelp. [Link]

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS No. 53491-29-5). In the absence of direct experimental data in publicly available literature, this document synthesizes information from structurally related compounds and established scientific principles to offer a robust framework for researchers. Furthermore, it details field-proven experimental protocols for the empirical determination of these critical physicochemical parameters.

Introduction

This compound is a halogenated aromatic ether.[1] Its molecular structure, characterized by a dichlorinated benzene ring and a chloroethoxy side chain, governs its physical and chemical properties, which are of paramount importance in various research and development applications, including pharmaceuticals and material science. Understanding the solubility and stability of this compound is a critical prerequisite for its effective handling, formulation, and application. This guide is designed to provide the necessary theoretical foundation and practical methodologies to empower researchers in their work with this molecule.

Part 1: Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is dictated by its polarity, molecular size, and the nature of intermolecular forces it can form with a solvent. Based on its structure, this compound is a non-polar to weakly polar molecule. The presence of three chlorine atoms and an ether linkage contributes to its lipophilic character.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Methodology |

| Molecular Formula | C₈H₇Cl₃O | Based on chemical structure.[1] |

| Molecular Weight | 225.5 g/mol | Calculated from the molecular formula.[1] |

| Predicted LogP (Octanol-Water Partition Coefficient) | High | The multiple chlorine substituents and the ether linkage suggest a strong preference for non-polar environments. Quantitative Structure-Property Relationship (QSPR) models for chlorinated hydrocarbons can provide more precise estimations.[2][3] |

| Predicted Aqueous Solubility | Low | Due to its high lipophilicity and lack of significant hydrogen bonding capacity, the solubility in water is expected to be minimal. QSPR models are a valuable tool for predicting the aqueous solubility of such compounds.[4] |

| Predicted Solubility in Organic Solvents | High in non-polar and moderately polar solvents | Following the "like dissolves like" principle, high solubility is anticipated in solvents such as ethers, halogenated hydrocarbons, and aromatic solvents.[5] |

Experimental Protocol for Determining the Solubility Profile

The following is a generalized, yet robust, step-by-step protocol for the experimental determination of the solubility of this compound.

1. Qualitative Solubility Assessment:

This initial screening provides a rapid understanding of the compound's general solubility characteristics.

-

Procedure:

-

In separate small test tubes, add approximately 25 mg of the compound.[6]

-

To each tube, add 0.75 mL of the following solvents in a stepwise manner, with vigorous shaking after each addition:[6]

-

Water

-

Diethyl ether

-

5% Aqueous NaOH

-

5% Aqueous NaHCO₃

-

5% Aqueous HCl

-

Concentrated H₂SO₄[7]

-

-

Observe and record whether the compound dissolves. For the aqueous acidic and basic solutions, a change in pH can also be indicative of a reaction leading to a soluble salt.

-

2. Quantitative Aqueous Solubility Determination (Shake-Flask Method):

This is the gold-standard method for determining the aqueous solubility of a compound.

-

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

-

-

Procedure:

-

Add an excess amount of the compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the solution to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Centrifuge the sample to remove any remaining micro-particulates.

-

Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

-

3. Quantitative Solubility in Organic Solvents:

A similar approach to the shake-flask method can be employed for organic solvents.

-

Procedure:

-

Follow the same steps as the aqueous solubility determination, replacing deionized water with the organic solvent of interest.

-

Ensure the analytical method is validated for the specific solvent system.

-

Diagram 1: Logical Flow for Solubility Determination

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

Unraveling the Reactivity of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene: A Case of Undocumented Application in Protein Labeling

An extensive review of publicly available scientific literature and chemical databases reveals no established mechanism of action for 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene as a protein labeling reagent. While one supplier lists the compound as a specialty chemical for proteomics research, there is a conspicuous absence of peer-reviewed studies, technical guides, or application notes detailing its use, reactivity towards amino acid residues, or any established protocols for protein modification.

This guide, therefore, serves not as a documentation of a known mechanism, but as an exploration of the chemical properties of this compound and a theoretical consideration of its potential, albeit unproven, reactivity in the context of protein bioconjugation. We will also draw parallels to established protein labeling chemistries that share some structural similarities.

Part 1: Chemical Profile of this compound

To understand its potential for protein labeling, we must first dissect the chemical nature of this compound.

Molecular Structure:

Structure of this compound.

The molecule possesses a dichlorinated benzene ring attached to a chloroethoxy side chain. This structure presents several potential sites for reaction with nucleophilic amino acid residues found in proteins.

Key Reactive Features:

-

Aromatic C-Cl Bonds: The chlorine atoms attached to the benzene ring are generally unreactive towards nucleophilic aromatic substitution under typical biological conditions (neutral pH, aqueous environment). These reactions usually require harsh conditions, such as high temperatures or the presence of strong bases, which would denature proteins.

-

Alkyl C-Cl Bond: The primary alkyl chloride on the ethoxy side chain is a more plausible site for nucleophilic attack by amino acid side chains. This type of reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction.

-

Electron-Withdrawing Effects: The chlorine atoms on the benzene ring are electron-withdrawing, which can influence the reactivity of the aromatic ring and the adjacent ether linkage, though not to the extent of activating it for nucleophilic attack under physiological conditions.

Part 2: Hypothetical Mechanisms of Protein Labeling

Given the chemical structure, we can hypothesize potential, yet unconfirmed, mechanisms by which this compound might label proteins. These are speculative and would require experimental validation.

Mechanism 1: Alkylation of Nucleophilic Residues via SN2 Reaction

The most probable, though unproven, mechanism of action would involve the alkylation of nucleophilic amino acid side chains by the 2-chloroethyl group.

Potential Target Residues:

-

Cysteine: The thiol group of cysteine is a strong nucleophile and a common target for alkylating reagents.

-

Histidine: The imidazole ring of histidine can be alkylated.

-

Lysine: The primary amine of the lysine side chain is a potent nucleophile.

-

Methionine: The thioether in methionine can be a target for alkylation.

Reaction Workflow:

Hypothetical SN2 alkylation of a protein nucleophile.

Experimental Rationale:

To validate this hypothesis, one would incubate the reagent with a model protein rich in the putative target residues (e.g., a cysteine-containing peptide). The reaction progress could be monitored by mass spectrometry to detect the expected mass shift corresponding to the addition of the "1,3-dichloro-2-ethoxy-benzene" moiety.

Mechanism 2: Electrophilic Aromatic Substitution (Highly Unlikely)

While classic electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, its application in protein labeling is rare due to the harsh conditions typically required. For this compound to act as an electrophile in an EAS reaction with an electron-rich amino acid like tyrosine, a strong Lewis acid catalyst would be necessary, which is incompatible with biological systems.

Part 3: The Reality of the Scientific Record

Despite the theoretical possibilities, the fact remains that there is no published evidence to support the use of this compound for protein labeling. The scientific community relies on a foundation of peer-reviewed and validated methodologies. The absence of such documentation for this specific compound suggests that it is either:

-

A novel reagent still under development and not yet publicly disclosed.

-

A highly specialized tool with a very narrow, non-public application.

-

A compound that has been investigated for this purpose but found to be ineffective or non-specific.

-

Incorrectly marketed or cataloged for proteomics research.

Conclusion for the Research Professional

For researchers, scientists, and drug development professionals, adherence to validated and well-documented methodologies is paramount for ensuring the reproducibility and reliability of experimental results. While the exploration of novel chemical tools is a vital part of scientific advancement, it must be accompanied by rigorous validation and transparent reporting.

Given the current lack of available data, the use of This compound for protein labeling cannot be recommended. Instead, researchers should turn to the vast and well-established arsenal of protein labeling reagents with thoroughly characterized mechanisms of action. These include, but are not limited to:

-

N-hydroxysuccinimide (NHS) esters: For targeting primary amines (lysine, N-terminus).

-

Maleimides: For specific reaction with thiols (cysteine).

-

Isothiocyanates: For labeling primary amines.

-

Click Chemistry Reagents (Azides and Alkynes): For bio-orthogonal labeling.

The investigation into the potential of "this compound" highlights a critical aspect of scientific integrity: the necessity of a robust and verifiable body of evidence before a new tool or methodology is adopted. Without such evidence, any proposed mechanism remains purely speculative.

References

An extensive search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and chemical supplier databases was conducted for the terms "this compound," "protein labeling," "protein modification," "bioconjugation," and related keywords. No publications detailing a mechanism of action or established protocol for protein labeling with this specific compound were found. The single mention of its use in "proteomics research" by Santa Cruz Biotechnology[1] lacks any accompanying technical data or application notes.

Sources

Safety and handling of "1,3-Dichloro-2-(2-chloro-ethoxy)-benzene" in a lab setting

An In-depth Technical Guide to the Safe Laboratory Handling of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Introduction: A Proactive Approach to Safety

As researchers and scientists, our primary focus is innovation and discovery. However, the foundation of groundbreaking work is a deep and unwavering commitment to safety. This guide provides a comprehensive framework for the safe handling of this compound (CAS No. 53491-29-5) in a laboratory setting. This compound, a chlorinated ether, presents a specific combination of hazards that demand a thorough understanding and disciplined application of safety protocols. We will move beyond a simple checklist of rules to explore the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.

Section 1: Compound Identification and Properties

A complete understanding of a chemical's properties is the first step in a robust safety assessment.

Chemical Identity

-

Systematic Name: this compound

-

Molecular Weight: 225.5 g/mol [1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value / Information | Rationale and Implications |

|---|---|---|

| Appearance | Likely a liquid or low-melting solid. | Affects spill cleanup procedures and potential for aerosolization. |

| Boiling Point | Data not widely available; related chlorinated aromatics have high boiling points. | High boiling point suggests low volatility at room temperature, but vapors can still be generated, especially with heating. |

| Solubility | Expected to be insoluble in water; soluble in organic solvents. | Spills will not be diluted by water. Affects choice of fire extinguisher and waste disposal procedures. |

| Vapor Pressure | Low, but will increase with temperature. | Inhalation risk is present, especially in poorly ventilated areas or during heated applications. |

Section 2: Hazard Identification and Comprehensive Risk Assessment

Key Potential Hazards:

-

Acute Toxicity (Harmful): Based on similar chlorinated aromatic compounds, it is prudent to assume this compound is harmful if swallowed or inhaled.

-

Skin and Eye Irritation: Halogenated organic compounds frequently cause skin and serious eye irritation[3][4]. Prolonged contact may lead to dermatitis[5].

-

Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.

-

Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light over time[6][7][8]. This is a critical, often overlooked, hazard.

-

Hazardous Combustion Products: When involved in a fire, chlorinated solvents can generate highly toxic and corrosive gases such as phosgene, hydrogen chloride, and carbon oxides[6][7].

-

Environmental Hazard: Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects[4].

Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous process. Before any new procedure involving this compound, this workflow should be followed.

Caption: A continuous cycle of risk assessment for laboratory procedures.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards at the source. Engineering controls are the most effective line of defense, supplemented by appropriate PPE.

1. Engineering Controls

-

Chemical Fume Hood: All work involving this compound must be conducted in a properly functioning and certified chemical fume hood[9]. This is non-negotiable. The hood contains vapors, protects the user from splashes, and provides containment in the event of a small spill.

-

Ventilation: The laboratory should have adequate general ventilation to exchange the air and prevent the accumulation of fugitive emissions.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly[5][10].

2. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.

Table 2: Recommended Personal Protective Equipment

| Protection | Specification | Rationale & Best Practices |

|---|---|---|

| Hand | Nitrile or Viton gloves. Double-gloving is recommended. | Latex gloves offer minimal protection against chlorinated solvents[11]. Always check the manufacturer's compatibility chart. Change gloves immediately if contamination is suspected[9]. |

| Eye | Chemical splash goggles. | Safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from all angles. |

| Body | Flame-resistant laboratory coat, fully buttoned. | Protects skin from incidental contact and contamination of personal clothing. |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |

| Respiratory | Not typically required if work is performed in a fume hood. | A respirator program may be necessary for spill cleanup or if engineering controls fail. This requires medical clearance, fit-testing, and training[9]. |

Section 4: Safe Handling and Storage Protocols

Disciplined adherence to handling and storage procedures is critical for preventing accidents.

Protocol 1: General Handling and Dispensing

-

Preparation: Before starting, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned.

-

Peroxide Check: For previously opened containers, especially if the date of opening is unknown or old, test for peroxides using commercially available test strips[7]. Do not proceed if peroxides are present; consult your institution's safety officer.

-

Dispensing: Use a bottle-top dispenser or glass/chemically resistant implements to transfer the liquid. Avoid pouring directly from large containers to small ones to minimize the risk of spills.

-

Heating: If heating is required, use a controlled heating mantle, sand bath, or water bath. Never use an open flame[12].

-

Post-Handling: After use, tightly close the container. Wipe down the exterior of the container and the work surface. Wash hands thoroughly with soap and water after removing gloves[9].

Protocol 2: Storage

-

Container Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened. This is crucial for tracking peroxide formation[6][8].

-

Segregation: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and heat sources[13]. Crucially, it must be stored separately from incompatible materials[7]:

-

Storage Location: Store in a designated cabinet for corrosive or toxic materials, preferably one that is ventilated[7]. Do not store on high shelves or on the floor[11].

Caption: Decision-making tree for laboratory emergencies.

Section 6: Waste Disposal

Proper waste management is a crucial component of laboratory safety and environmental responsibility.

-

Segregation: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container. Critically, halogenated organic waste must be kept separate from non-halogenated solvent waste.[6]

-

Containers: Waste containers must be made of a chemically compatible material, kept tightly closed, and stored in a secondary containment bin.

-

Contaminated Materials: All disposable items that come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of in the solid hazardous waste stream.

-